1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-methyl-

Description

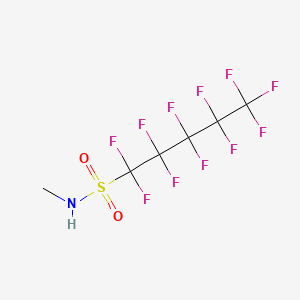

Chemical Name: 1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-methyl- CAS Registry Number: 68298-13-5 Molecular Formula: C₆H₅F₁₁NO₂S Molecular Weight: 406.17 g/mol (calculated based on molecular formula)

This compound belongs to the perfluoroalkyl sulfonamide (PFSA) class, characterized by a fully fluorinated pentane chain (-C₅F₁₁) attached to a sulfonamide group (-SO₂NH-). Its perfluorinated backbone confers exceptional chemical and thermal stability, making it resistant to degradation under harsh conditions .

PFSAs are widely used in industrial applications, including surfactants, coatings, and firefighting foams, due to their hydrophobic and oleophobic properties.

Properties

CAS No. |

68298-13-5 |

|---|---|

Molecular Formula |

C5F11SO2NHCH3 C6H4F11NO2S |

Molecular Weight |

363.15 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-methylpentane-1-sulfonamide |

InChI |

InChI=1S/C6H4F11NO2S/c1-18-21(19,20)6(16,17)4(11,12)2(7,8)3(9,10)5(13,14)15/h18H,1H3 |

InChI Key |

BKKNDZBSSSAGIB-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-methyl-pentane-1-sulfonamide typically involves the fluorination of precursor compounds. The process often requires the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure the purity and stability of the final product, which is achieved through rigorous purification and quality control measures.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under strongly acidic or basic conditions. For this compound, hydrolysis likely produces 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentanesulfonic acid and methylamine as primary products:

This reaction is temperature-dependent and accelerated in polar solvents like water or ethanol .

Polymerization with Acrylates

As a member of the perfluoroalkyl sulfonamide acrylate family, this compound participates in radical-initiated polymerization. For example, copolymerization with methyl methacrylate forms fluorinated polymers with enhanced hydrophobicity and chemical resistance:

These polymers are valued in coatings and surfactant applications .

Nucleophilic Substitution

The sulfonamide group reacts with alkylating agents (e.g., methyl iodide) to form quaternary ammonium derivatives . For instance:

This reaction typically requires anhydrous conditions and a base catalyst .

Environmental Degradation

Under UV irradiation or microbial action, the perfluorinated chain resists degradation, but the sulfonamide group may oxidize to form perfluorooctanesulfonate (PFOS)-like metabolites :

These metabolites are persistent in the environment .

Reactivity with Isocyanates

The compound reacts with isocyanates (e.g., polymethylenepolyphenylene isocyanate) to form urethane-linked adducts , enhancing thermal stability in resins:

These reactions are critical in high-performance elastomer production .

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-methyl-pentane-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound’s stability and resistance to metabolic degradation make it useful in biological studies, including enzyme inhibition and protein binding assays.

Medicine: Its potential as a drug candidate is being explored due to its unique chemical properties and ability to interact with biological targets.

Industry: The compound is used in the development of advanced materials, including fluorinated polymers and coatings, which benefit from its chemical resistance and stability.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-methyl-pentane-1-sulfonamide involves its interaction with specific molecular targets. The fluorinated structure allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s high electronegativity and stability contribute to its ability to modulate biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-methyl- (CAS 68298-13-5) with structurally related perfluoroalkyl sulfonamides and sulfonates:

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Applications |

|---|---|---|---|---|---|---|

| 1-Pentanesulfonamide, N-methyl-perfluoro- (Target Compound) | 68298-13-5 | C₆H₅F₁₁NO₂S | 406.17 | -N(CH₃) | Not reported | Surfactants, coatings |

| 1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-N-methyl- | 68555-74-8 | C₈H₈F₁₁NO₃S | 439.21 | -N(CH₃)(CH₂CH₂OH) | Not reported | Hydrophilic surfactants |

| 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-, potassium salt | 3872-25-1 | C₅F₁₁KO₃S | 389.21 | -SO₃⁻K⁺ (ionic form) | Not reported | Electrochemical applications |

| 1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)- | 68555-72-6 | C₁₁H₁₀F₁₅NO₃S | 421.23 | -N(CH₂CH₃)(CH₂CH₂OH); longer chain (C₇) | 278.5 | Specialty polymers, lubricants |

Key Findings:

Structural Variations: Substituent Effects: The target compound’s N-methyl group (-CH₃) reduces hydrophilicity compared to derivatives with polar substituents like -OH (e.g., 68555-74-8). Hydroxyethyl or aminoalkyl groups enhance water solubility and reactivity, expanding utility in aqueous formulations . Chain Length: Increasing perfluoroalkyl chain length (e.g., C₅ vs. C₇ in 68555-72-6) elevates molecular weight and boiling points due to stronger van der Waals interactions .

Physical Properties :

- Density and Polarity : Fluorinated chains increase density (e.g., 1.601 g/cm³ for 68555-72-6) and reduce surface tension. Ionic derivatives like the potassium salt (3872-25-1) exhibit higher solubility in polar solvents .

- Thermal Stability : All compounds show high thermal stability (>250°C), typical of perfluorinated substances .

Regulatory and Environmental Impact: Perfluoroalkyl sulfonamides are classified as persistent organic pollutants (POPs) under international guidelines. The N-methyl derivative (68298-13-5) shares environmental persistence with other PFSAs but may exhibit lower bioaccumulation due to reduced lipophilicity compared to longer-chain analogs .

N-methyl substitution may mitigate metabolic activation compared to primary amines .

Research and Regulatory Considerations

- Synthesis Challenges : The introduction of fluorine atoms requires specialized fluorination techniques, increasing production costs and limiting scalability .

- Alternatives : Shorter-chain derivatives (e.g., C₄ sulfonates) are being developed to reduce environmental impact while retaining performance .

- Regulatory Status : The U.S. EPA has flagged perfluoroalkyl sulfonamides for mandatory reporting under TSCA §12(b), emphasizing the need for safer alternatives .

Biological Activity

1-Pentanesulfonamide, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-methyl- (commonly referred to as N-MeFOSA) is a perfluorinated compound that has garnered attention due to its potential biological activities and implications for human health. This article explores its biological activity through various studies and findings.

- Chemical Formula : C₁₃H₁₄F₁₁N₁O₂S

- CAS Number : 162682-16-8

- Molecular Weight : 391.24 g/mol

Biological Activity Overview

N-MeFOSA is classified under perfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential toxicological effects. Understanding the biological activity of N-MeFOSA is crucial for assessing its safety and regulatory status.

1. Genotoxicity and Mutagenicity

Research has indicated that PFAS compounds can exhibit genotoxic effects. A study involving the evaluation of N-MeFOSA's mutagenic activity in mammalian cell lines showed varying degrees of toxicity depending on concentration and exposure time. The findings suggest that N-MeFOSA may induce DNA damage under certain conditions .

2. Endocrine Disruption

N-MeFOSA's interaction with hormonal pathways has been investigated through molecular docking studies. It was found to bind to the vitamin D receptor (VDR), suggesting potential endocrine-disrupting properties. This binding could lead to alterations in calcium metabolism and bone density .

3. Immunotoxicity

Studies have demonstrated that PFAS compounds can suppress immune responses. For instance, exposure to N-MeFOSA led to decreased antibody production in animal models, indicating a possible immunosuppressive effect .

1. Animal Studies

A range-finding dietary toxicity study conducted on rats indicated that chronic exposure to N-MeFOSA resulted in weight loss and altered liver function markers. The study reported significant changes in serum biochemistry after prolonged exposure .

2. Human Health Assessments

Epidemiological studies have linked PFAS exposure to various health outcomes including thyroid dysfunction and increased cholesterol levels. While specific data on N-MeFOSA is limited, its structural similarities to other PFAS compounds raise concerns about similar health risks .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.